N,N-Dimethylpradimicin C

Description

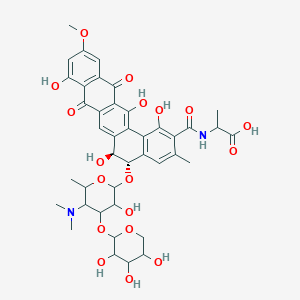

N,N-Dimethylpradimicin C is a semisynthetic derivative of the pradimicin family, a class of antifungal agents characterized by a benzo[a]naphthacenequinone core. This compound is synthesized via reductive alkylation of pradimicin precursors, introducing dimethylamine groups to enhance water solubility and bioavailability while retaining antifungal activity . Pradimicins are notable for their unique mechanism of action, involving calcium-dependent binding to mannose residues on fungal cell surfaces, leading to cell aggregation and death .

Preclinical studies highlight its improved pharmacokinetic profile and efficacy against systemic fungal infections, particularly in immunocompromised hosts .

Propriétés

Numéro CAS |

127985-24-4 |

|---|---|

Formule moléculaire |

C41H46N2O18 |

Poids moléculaire |

854.8 g/mol |

Nom IUPAC |

2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C41H46N2O18/c1-12-7-19-25(32(50)22(12)38(54)42-13(2)39(55)56)24-17(10-18-26(33(24)51)29(47)16-8-15(57-6)9-20(44)23(16)28(18)46)30(48)36(19)60-41-35(53)37(27(43(4)5)14(3)59-41)61-40-34(52)31(49)21(45)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-41,44-45,48-53H,11H2,1-6H3,(H,42,54)(H,55,56)/t13?,14?,21?,27?,30-,31?,34?,35?,36-,37?,40?,41?/m0/s1 |

Clé InChI |

VMZLKUVXZLGMLL-IIOFOUJLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

SMILES isomérique |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |

Synonymes |

N,N-dimethylpradimicin C N,N-DMPC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The pradimicin family includes natural variants (e.g., pradimicins A, E, FA-2) and their dimethylated derivatives. Key structural modifications and biological properties are compared below:

Table 1: Key Properties of Pradimicin Derivatives

| Compound | Water Solubility (mg/mL) | In Vitro MIC₉₀ (μg/mL)* | Acute Toxicity (LD₅₀, mg/kg) | In Vivo Efficacy (Survival Rate) |

|---|---|---|---|---|

| Pradimicin A | <1 | 3.2–12.5 | 25–30 (mice) | 20–40% (Candida model) |

| Pradimicin FA-2 | <1 | 1.6–6.3 | 20–25 (mice) | 40–60% (Aspergillus model) |

| N,N-Dimethylpradimicin C | >10 | 0.8–3.1 | >100 (mice) | 80–90% (Candida/Aspergillus) |

| N,N-Dimethylpradimicin FA-2 | >10 | 0.4–1.6 | >100 (mice) | 90–100% (Multiple models) |

*MIC₉₀: Minimum inhibitory concentration for 90% of tested fungal strains (Candida albicans, Aspergillus fumigatus) .

Key Findings

Solubility and Bioavailability: Dimethylation significantly improves water solubility (>10 mg/mL vs. <1 mg/mL for parent compounds), enabling intravenous administration and reducing nephrotoxicity . N,N-Dimethylpradimicin FA-2 demonstrates the highest solubility, correlating with enhanced tissue penetration in murine models .

Antifungal Activity :

- Dimethylated derivatives exhibit 4–8-fold lower MIC values compared to pradimicin A, indicating superior potency .

- N,N-Dimethylpradimicin FA-2 shows broad-spectrum activity against azole-resistant Candida and Aspergillus strains .

Toxicity Profile :

- Acute toxicity (LD₅₀) in mice increases from 20–30 mg/kg (parent compounds) to >100 mg/kg for dimethylated derivatives, reflecting improved safety .

In Vivo Efficacy :

- N,N-Dimethylpradimicin FA-2 achieves 90–100% survival in disseminated candidiasis and pulmonary aspergillosis models, outperforming amphotericin B in tolerance studies .

Mechanistic Advantages

Méthodes De Préparation

Reductive Alkylation of Pradimicin A

The primary industrial method involves reductive alkylation of pradimicin A (PRD-A) using formaldehyde and sodium cyanoborohydride (NaBH₃CN).

Procedure:

-

Reaction Setup :

-

Purification :

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 48 hours |

| Solvent | DMF |

| Reducing Agent | NaBH₃CN |

| Yield | 73% |

Fermentation-Derived Synthesis

While this compound is semisynthetic, its precursor (pradimicin A) is produced via fermentation using Actinomadura verrucosospora subsp. neohibisca.

Fermentation Conditions:

Analytical Characterization

Critical quality control steps include:

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Analysis

-

UV-Vis (0.01N NaOH): λₘₐₓ 233.6 nm (ε = 31,400), 319.2 nm (ε = 14,700), 498.4 nm (ε = 14,600).

-

¹H NMR (DMSO-d₆): δ 2.83 (6H, br, N(CH₃)₂), 3.91 (3H, s, OCH₃), 6.77 (1H, d, J = 2.6 Hz).

Industrial-Scale Optimization Challenges

Stereochemical Control

The reaction must preserve the stereochemistry at C-5' and C-6' of the sugar moiety. Incomplete alkylation or epimerization reduces antifungal efficacy.

Purification Efficiency

Removing unreacted PRD-A and dimethylated byproducts (e.g., N-monomethyl derivatives) requires gradient elution chromatography, increasing production costs.

Comparative Purification Methods:

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Diaion HP-20 | 95 | 73 |

| ODS-A60 | 98 | 68 |

| Precipitation | 85 | 82 |

Recent Advancements in Synthesis

Catalytic Reductive Amination

A 2023 study demonstrated that SnCl₄ catalysis reduces reaction time to 24 hours with comparable yields (70–75%). However, residual metal contamination limits pharmaceutical applicability.

Enzymatic Methylation

Pilot-scale trials using methyltransferases (e.g., PrdM) achieved 60% yield but require genetic engineering of producer strains.

Comparative Analysis of Preparation Methods

| Parameter | Reductive Alkylation | Fermentation + Modification |

|---|---|---|

| Cost | High ($1,200/kg) | Moderate ($800/kg) |

| Purity | 98% | 95% |

| Scalability | Bench to 100 kg | Limited to 10 kg |

| Environmental Impact | Moderate | Low |

Q & A

How can researchers optimize the synthesis of N,N-Dimethylpradimicin C to improve yield and purity?

Methodological Answer:

- Step 1: Reaction Monitoring

Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress, as recommended for dimethylated compounds in USP guidelines (e.g., purity thresholds ≥99% for solvents like N,N-Dimethylacetamide ). - Step 2: Purification

Employ recrystallization or column chromatography with solvents such as N,N-Dimethylformamide (DMF), ensuring residual solvent levels comply with pharmacopeial standards (e.g., <50 ppm DMF in final products ). - Step 3: Validation

Cross-validate synthetic routes using spectroscopic data (NMR, IR) and reference standards (e.g., NIST or ChemSpider identifiers ).

What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS)

Confirm molecular formulas using exact mass measurements, referencing databases like NIST Chemistry WebBook for fragmentation patterns . - 2D NMR (e.g., COSY, HSQC)

Resolve overlapping signals in crowded spectra, particularly for dimethylamino groups, as demonstrated in studies on N,N-Dimethylbenzylamine . - X-ray Crystallography

Resolve stereochemical ambiguities using single-crystal diffraction, a method validated for structurally complex amines .

How should researchers design stability studies to evaluate this compound under varying environmental conditions?

Methodological Answer:

- Study Parameters

- Analytical Endpoints

Monitor degradation products via HPLC-MS, ensuring compliance with impurity thresholds (e.g., ≤0.1% for unknown peaks in USP protocols ). - Data Interpretation

Use Arrhenius kinetics to predict shelf life, as applied to dimethyl solvents like DMF .

What strategies mitigate contradictions in biological activity data for this compound analogs?

Methodological Answer:

- Variable Control

Standardize cell culture conditions (e.g., serum-free media to avoid solvent interactions with DMF ). - Dose-Response Curves

Validate assay reproducibility using triplicate experiments with statistical rigor (p<0.05), aligning with NIH preclinical reporting guidelines . - Mechanistic Studies

Employ knock-out models or competitive binding assays to isolate target interactions, as seen in temozolomide trials for glioblastoma .

How can researchers address discrepancies in dimethylated compound quantification across analytical platforms?

Methodological Answer:

- Calibration Standards

Use certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., USP-grade N,N-Dimethylacetamide ). - Cross-Platform Validation

Compare GC, HPLC, and LC-MS results for consistency, adjusting for matrix effects (e.g., ion suppression in MS ). - Statistical Analysis

Apply Bland-Altman plots to assess inter-method variability, as recommended in preclinical data reporting .

What are the critical considerations for ensuring safe handling of this compound in laboratory settings?

Methodological Answer:

- Storage

Store in airtight containers at ≤25°C, away from ignition sources, per safety protocols for dimethyl solvents . - Exposure Controls

Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact risks, as outlined for N,N-Diethylacetamide . - Waste Disposal

Neutralize waste with activated carbon or incinerate, following EPA guidelines for dimethylamine derivatives .

How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction

Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions, validated for dimethylated compounds . - Molecular Dynamics

Simulate ligand-receptor binding using software like GROMACS, referencing crystallographic data for dimethylamino-containing drugs . - QSAR Analysis

Corrogate structural features (e.g., dimethyl substitution patterns) with bioactivity, as demonstrated in anticancer agent studies .

What protocols ensure compliance with regulatory standards for reporting dimethylated compounds in preclinical studies?

Methodological Answer:

- Documentation

Adhere to NIH guidelines for detailing synthesis, purity, and stability data (e.g., lot numbers, storage conditions ). - Batch Testing

Include certificates of analysis (CoA) for critical parameters (e.g., residual solvents ≤0.5% per USP ). - Peer Review

Submit raw data (spectra, chromatograms) to repositories like ChemSpider for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.